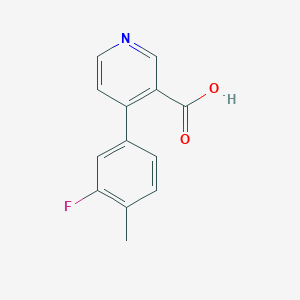
6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid, or 6-AFP, is a compound that has recently been gaining attention in the scientific community due to its potential applications in research and laboratory experiments. 6-AFP is a fluorinated derivative of picolinic acid, a naturally occurring compound found in many organisms. It is a crystalline solid with a melting point of 97-99°C and a molecular weight of 227.2 g/mol. 6-AFP has a wide range of applications in scientific research, from its use in drug discovery to its potential as a therapeutic agent.
科学研究应用
6-AFP has been used in a variety of scientific research applications. It has been used in drug discovery, as it can be used to identify novel compounds with potential therapeutic effects. In addition, 6-AFP has been used in the study of enzyme inhibition, as it has been shown to inhibit the enzyme tyrosine kinase. It has also been used in the study of enzyme-substrate interactions, as it has been shown to interact with the enzyme cyclooxygenase-2. Finally, 6-AFP has been used in the study of protein-protein interactions, as it has been shown to interact with the protein calmodulin.
作用机制
The mechanism of action of 6-AFP is not fully understood. However, it is believed to interact with certain enzymes and proteins, leading to changes in their activity. For example, 6-AFP has been shown to interact with the enzyme tyrosine kinase, leading to the inhibition of its activity. It has also been shown to interact with the enzyme cyclooxygenase-2, leading to changes in its activity. Finally, it has been shown to interact with the protein calmodulin, leading to changes in its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-AFP are not fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects in cell culture studies. In addition, 6-AFP has been shown to inhibit the enzyme tyrosine kinase, leading to the inhibition of cell proliferation. Finally, 6-AFP has been shown to interact with the protein calmodulin, leading to changes in its activity.
实验室实验的优点和局限性
The use of 6-AFP in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for research purposes. Second, it is a crystalline solid, making it easy to store and handle. Third, it has a wide range of applications, making it useful for a variety of research projects.
However, there are also some limitations to the use of 6-AFP in laboratory experiments. First, it is a relatively unstable compound, making it difficult to store and handle. Second, it has a low solubility in water, making it difficult to use in certain experiments. Finally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
未来方向
Future research on 6-AFP should focus on further understanding its mechanism of action, as well as developing new methods for synthesizing and purifying the compound. In addition, further research should focus on exploring its potential therapeutic applications, as well as its potential applications in drug discovery. Finally, further research should focus on exploring the biochemical and physiological effects of 6-AFP, as well as its potential toxicity.
合成方法
6-AFP can be synthesized by a number of methods. The most commonly used method is the nitration of 4-fluoro-2-hydroxyphenylpicolinic acid in aqueous solution, followed by reduction with sodium borohydride. This method yields a product with a purity of 95%. Other methods, such as the direct synthesis of 6-AFP from 4-fluoro-2-hydroxyphenylpicolinic acid and nitrobenzene, have also been developed and can be used to synthesize 6-AFP with a purity of up to 99%.
属性
IUPAC Name |
6-amino-3-(4-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-6-1-2-7(9(16)5-6)8-3-4-10(14)15-11(8)12(17)18/h1-5,16H,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYYPEFSVFJKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














